molecular formula C17H24N2O5S B13385559 N-Boc-S-[(2-phenylacetamido)methyl]-D-cysteine

N-Boc-S-[(2-phenylacetamido)methyl]-D-cysteine

Cat. No.: B13385559
M. Wt: 368.4 g/mol
InChI Key: PJBKUXHWPDGAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amide linkage, and a thioether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the amide bond and the introduction of the thioether linkage. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Free amines after Boc removal.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in peptide synthesis.

    Medicine: Explored for its potential use in drug development, particularly in the design of protease inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a protease inhibitor by binding to the active site of the enzyme and preventing substrate access. The Boc group serves as a protecting group, which can be removed to reveal the active amine, allowing for further functionalization or interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-3-((methylthio)propanoic acid): Similar structure but with a methylthio group instead of a phenylacetamido group.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-((ethylthio)propanoic acid): Similar structure but with an ethylthio group instead of a phenylacetamido group.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is unique due to the presence of the phenylacetamido group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in drug development and synthetic chemistry.

Properties

Molecular Formula

C17H24N2O5S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid

InChI

InChI=1S/C17H24N2O5S/c1-17(2,3)24-16(23)19-13(15(21)22)10-25-11-18-14(20)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)

InChI Key

PJBKUXHWPDGAQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCNC(=O)CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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